Cas no 849062-22-2 (trans-2-(3-Fluorophenyl)Vinylboronic Acid)

Technical Introduction: trans-2-(3-Fluorophenyl)vinylboronic acid is a fluorinated vinylboronic acid derivative widely utilized in Suzuki-Miyaura cross-coupling reactions. The trans-configuration and fluorine substitution enhance its reactivity and selectivity in forming carbon-carbon bonds, making it valuable in pharmaceutical and materials science applications. The boronic acid moiety facilitates efficient palladium-catalyzed couplings, while the fluorophenyl group contributes to electronic modulation and metabolic stability in drug intermediates. This compound is characterized by its high purity and stability under standard handling conditions, ensuring reliable performance in synthetic workflows. Its structural features make it particularly useful for constructing complex fluorinated aromatic systems, a key motif in bioactive molecule design.
trans-2-(3-Fluorophenyl)Vinylboronic Acid structure
849062-22-2 structure
Product name:trans-2-(3-Fluorophenyl)Vinylboronic Acid
CAS No:849062-22-2
MF:C8H8BFO2
MW:165.957325935364
MDL:MFCD06008297
CID:716692
PubChem ID:24882901

trans-2-(3-Fluorophenyl)Vinylboronic Acid Chemical and Physical Properties

Names and Identifiers

    • (3-Fluorostyryl)boronic acid
    • Boronic acid,B-[(1E)-2-(3-fluorophenyl)ethenyl]-
    • trans-2-(3-Fluorophenyl)vinylboronic acid
    • (E)-2-(3-Fluorophenyl)ethenylboronic acid
    • B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid (ACI)
    • Boronic acid, [(1E)-2-(3-fluorophenyl)ethenyl]- (9CI)
    • (E)-(3-Fluorostyryl)boronic acid
    • [(E)-2-(3-Fluorophenyl)ethenyl]boronic acid
    • (E)-2-(3-fluorophenyl)vinylboronic acid
    • 214907-19-4
    • EN300-7379501
    • [(1E)-2-(3-fluorophenyl)ethenyl]boronic acid
    • H12067
    • CS-0175216
    • (e)-2-(3-fluorphenyl)-vinyl boronic acid
    • ONXKUGHKGCSZJO-SNAWJCMRSA-N
    • 849062-22-2
    • MFCD06008297
    • SCHEMBL387093
    • B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid
    • BS-24184
    • DTXSID201247887
    • AKOS015853014
    • trans-2-(3-Fluorophenyl)Vinylboronic Acid
    • MDL: MFCD06008297
    • Inchi: 1S/C8H8BFO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+
    • InChI Key: ONXKUGHKGCSZJO-SNAWJCMRSA-N
    • SMILES: C(/C1C=CC=C(F)C=1)=C\B(O)O

Computed Properties

  • Exact Mass: 166.06000
  • Monoisotopic Mass: 166.0601378g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.228
  • Melting Point: 184-186 °C (lit.)
  • Boiling Point: 313.9°C at 760 mmHg
  • Flash Point: 143.6°C
  • Refractive Index: 1.565
  • PSA: 40.46000
  • LogP: 0.85090

trans-2-(3-Fluorophenyl)Vinylboronic Acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

trans-2-(3-Fluorophenyl)Vinylboronic Acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

trans-2-(3-Fluorophenyl)Vinylboronic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB271510-250 mg
trans-2-(3-Fluorophenyl)vinylboronic acid; 95%
849062-22-2
250mg
€144.00 2023-04-26
abcr
AB271510-250mg
trans-2-(3-Fluorophenyl)vinylboronic acid, 95%; .
849062-22-2 95%
250mg
€144.00 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1245886-250mg
(E)-(3-Fluorostyryl)boronic acid
849062-22-2 98%
250mg
¥358.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1245886-5g
(E)-(3-Fluorostyryl)boronic acid
849062-22-2 98%
5g
¥3360.00 2024-07-28
Aaron
AR004QJQ-1g
(3-Fluorostyryl)boronic acid
849062-22-2 95%
1g
$85.00 2025-02-13
Enamine
EN300-7379501-0.5g
[(E)-2-(3-fluorophenyl)ethenyl]boronic acid
849062-22-2
0.5g
$699.0 2023-07-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1245886-100mg
(E)-(3-Fluorostyryl)boronic acid
849062-22-2 98%
100mg
¥277.00 2024-07-28
Ambeed
A725174-250mg
(E)-(3-Fluorostyryl)boronic acid
849062-22-2 95%
250mg
$44.0 2025-02-28
Ambeed
A725174-5g
(E)-(3-Fluorostyryl)boronic acid
849062-22-2 95%
5g
$353.0 2025-02-28
Apollo Scientific
PC901430-100mg
trans-2-(3-Fluorophenyl)vinylboronic acid
849062-22-2 95%
100mg
£24.00 2025-02-22

trans-2-(3-Fluorophenyl)Vinylboronic Acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Catecholborane Solvents: Tetrahydrofuran ;  16 h, 75 °C
Reference
Cu-catalyzed [2 + 2 + 1] cascade annulation of vinyl iodonium salts with elemental sulfur/selenium for the modular synthesis of thiophenes and selenophenes
Wu, Yaxing; Wu, Chao; Wang, Fei; Chen, Chao, New Journal of Chemistry, 2022, 46(3), 945-949

Production Method 2

Reaction Conditions
1.1 Reagents: Catecholborane Solvents: Water ,  B-(2-Chloro-3-pyridinyl)boronic acid ;  18 h, reflux
Reference
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates
Schafer, Philipp; Palacin, Thomas; Sidera, Mireia; Fletcher, Stephen P., Nature Communications, 2017, 8,

Production Method 3

Reaction Conditions
1.1 Reagents: Catecholborane Solvents: Tetrahydrofuran ;  16 h, reflux
1.2 Solvents: Water ;  4 h, rt
Reference
Hydroxyl group-directed, tartaric acid-catalyzed synthesis of meta-functionalized aryl ethers and phenols through domino conjugate addition/aromatization of para-quinols
Chen, Guo-Shu; Li, Jia-Hui; Chen, Shu-Jie; Lin, Wen-Xia; Ren, Hai; et al, Organic Chemistry Frontiers, 2021, 8(24), 6851-6856

Production Method 4

Reaction Conditions
1.1 Reagents: Catecholborane Solvents: Tetrahydrofuran ;  rt; 24 h, rt → 65 °C; 65 °C → rt
1.2 Solvents: Water ;  rt; 2 - 3 h, rt
Reference
Synthesis of α-Borylated Ketones by Regioselective Wacker Oxidation of Alkenylboronates
Corless, Victoria B.; Holownia, Aleksandra; Foy, Hayden; Mendoza-Sanchez, Rodrigo; Adachi, Shinya; et al, Organic Letters, 2018, 20(17), 5300-5303

trans-2-(3-Fluorophenyl)Vinylboronic Acid Raw materials

trans-2-(3-Fluorophenyl)Vinylboronic Acid Preparation Products

Additional information on trans-2-(3-Fluorophenyl)Vinylboronic Acid

Trans-2-(3-Fluorophenyl)Vinylboronic Acid (CAS No. 849062-22-2): A Versatile Building Block in Modern Chemical Synthesis

Trans-2-(3-Fluorophenyl)vinylboronic acid (CAS No. 849062-22-2) is a highly valuable compound in the field of organic synthesis and medicinal chemistry. This boronic acid derivative has gained significant attention due to its unique structural features and reactivity, making it an essential building block for a wide range of chemical transformations and applications.

The trans configuration of the double bond in trans-2-(3-fluorophenyl)vinylboronic acid imparts specific stereochemical properties that are crucial for the synthesis of chiral compounds. The presence of the fluorine atom on the phenyl ring further enhances its utility by introducing a valuable functional group that can influence the electronic and steric properties of the molecule.

In recent years, trans-2-(3-fluorophenyl)vinylboronic acid has been extensively studied for its applications in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biologically active compounds, pharmaceuticals, and materials. The boronic acid functionality allows for efficient and selective coupling with various aryl and vinyl halides, enabling the construction of complex molecular architectures with high precision.

One of the key advantages of trans-2-(3-fluorophenyl)vinylboronic acid is its compatibility with a variety of reaction conditions. It can be used under mild conditions, often at room temperature or slightly elevated temperatures, making it suitable for large-scale synthesis and industrial applications. Additionally, the compound exhibits good stability under typical reaction conditions, reducing the risk of side reactions and improving overall yields.

Recent research has highlighted the potential of trans-2-(3-fluorophenyl)vinylboronic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs), which are important targets in cancer therapy and other diseases. The ability to introduce fluorine atoms into these inhibitors can significantly enhance their pharmacological properties, such as metabolic stability and binding affinity.

Another area where trans-2-(3-fluorophenyl)vinylboronic acid has shown promise is in the synthesis of fluorescent probes for biological imaging. The fluorine atom can be used to tune the photophysical properties of these probes, allowing for improved sensitivity and selectivity in cellular imaging applications. This has important implications for understanding cellular processes and developing new diagnostic tools.

The versatility of trans-2-(3-fluorophenyl)vinylboronic acid extends beyond its use as a synthetic intermediate. It has also been explored for its potential in materials science, particularly in the development of functional polymers and coatings. The ability to incorporate this compound into polymer chains can introduce unique properties such as enhanced mechanical strength, thermal stability, and chemical resistance.

In conclusion, trans-2-(3-fluorophenyl)vinylboronic acid (CAS No. 849062-22-2) is a highly versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers and chemists working on advanced chemical transformations and the development of novel materials and therapeutic agents.

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(CAS:849062-22-2)trans-2-(3-Fluorophenyl)Vinylboronic Acid
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Purity:99%
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Price ($):403.0